Covalent Binding to Cysteine 329 vs. Non-Covalent Menin Inhibitors
M-1211 forms a covalent bond with Cysteine 329 in the menin MLL-binding pocket. In contrast, clinical-stage comparators SNDX-5613 (Revumenib) and KO-539 (Ziftomenib) are reversible, non-covalent menin-MLL inhibitors [1]. Covalent inhibition yields prolonged target engagement that persists beyond compound clearance, whereas reversible inhibitors require continuous plasma exposure for sustained effect .
| Evidence Dimension | Binding mechanism and target residence |
|---|---|
| Target Compound Data | Covalent bond with Cys329; irreversible inhibition |
| Comparator Or Baseline | SNDX-5613 (non-covalent, Ki = 0.15 nM); KO-539 (non-covalent) |
| Quantified Difference | Qualitative mechanistic distinction: irreversible covalent vs. reversible non-covalent |
| Conditions | X-ray crystallography (PDB ID: 7M4T) confirming covalent adduct formation; comparator data from published pharmacology |
Why This Matters
Covalent inhibitors provide pharmacodynamic durability and potentially reduced dosing frequency, making them mechanistically distinct tools for MLLr leukemia research.
- [1] RCSB Protein Data Bank. PDB ID: 7M4T – Menin bound to M-1121. Deposited 2021-03-22. Resolution 2.74 Å. View Source
